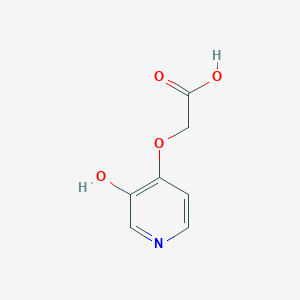
2-((3-Hydroxypyridin-4-yl)oxy)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((3-Hydroxypyridin-4-yl)oxy)acetic acid is a chemical compound that features a hydroxypyridine ring attached to an acetic acid moiety via an ether linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Hydroxypyridin-4-yl)oxy)acetic acid typically involves the reaction of 3-hydroxypyridine with chloroacetic acid under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 3-hydroxypyridine attacks the carbon atom of chloroacetic acid, displacing the chloride ion and forming the ether linkage.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as crystallization and chromatography may also be employed.
Analyse Chemischer Reaktionen
Types of Reactions
2-((3-Hydroxypyridin-4-yl)oxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Formation of 3-pyridylglyoxylic acid.
Reduction: Formation of 2-((3-hydroxypyridin-4-yl)oxy)ethanol.
Substitution: Formation of various ether or ester derivatives.
Wissenschaftliche Forschungsanwendungen
2-((3-Hydroxypyridin-4-yl)oxy)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of new materials and as an intermediate in chemical manufacturing.
Wirkmechanismus
The mechanism of action of 2-((3-Hydroxypyridin-4-yl)oxy)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites, while the acetic acid moiety can participate in ionic interactions. These interactions can modulate the activity of the target, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(3-Hydroxypyridin-4-yl)acetic acid: Similar structure but lacks the ether linkage.
3-Hydroxypyridine: The parent compound with a hydroxyl group on the pyridine ring.
4-Hydroxy-2-pyridone: A related compound with a hydroxyl group and a carbonyl group on the pyridine ring.
Uniqueness
2-((3-Hydroxypyridin-4-yl)oxy)acetic acid is unique due to its ether linkage, which can influence its chemical reactivity and biological activity. This structural feature can enhance its stability and solubility, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C7H7NO4 |
|---|---|
Molekulargewicht |
169.13 g/mol |
IUPAC-Name |
2-(3-hydroxypyridin-4-yl)oxyacetic acid |
InChI |
InChI=1S/C7H7NO4/c9-5-3-8-2-1-6(5)12-4-7(10)11/h1-3,9H,4H2,(H,10,11) |
InChI-Schlüssel |
ISQSFYQSDZOXFH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=CC(=C1OCC(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2'-Diethyl-[1,1'-binaphthalene]-4,4'-diamine](/img/structure/B12954502.png)
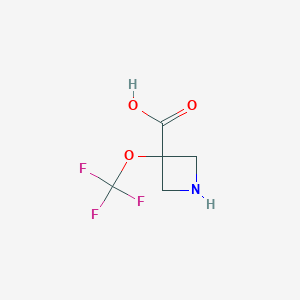
![L-Phenylalaninamide, N-[[[3-(methoxycarbonyl)phenyl]methyl]sulfonyl]-5-phenyl-D-norvalyl-N-[[4-(aminoiminomethyl)phenyl]methyl]-3-[[(2,2,2-trifluoroacetyl)amino]methyl]-](/img/structure/B12954505.png)
![5-Bromo-2-methylthiazolo[4,5-d]pyrimidine](/img/structure/B12954512.png)
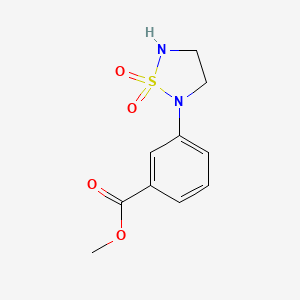
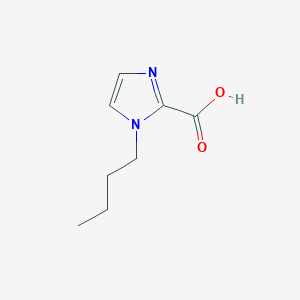
![2-(3-pyrrol-1-ylphenyl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one;2,2,2-trifluoroacetic acid](/img/structure/B12954532.png)
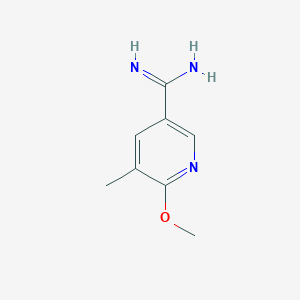
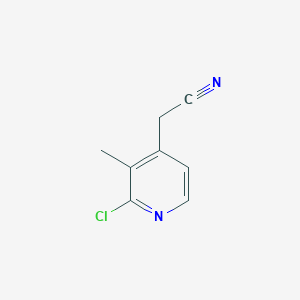
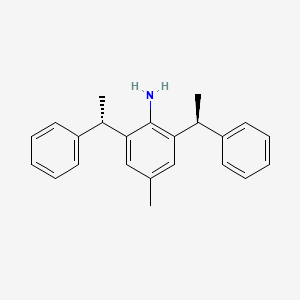
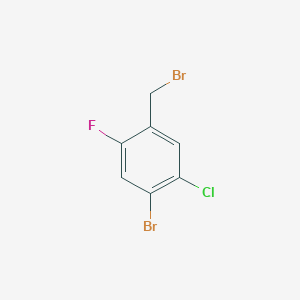
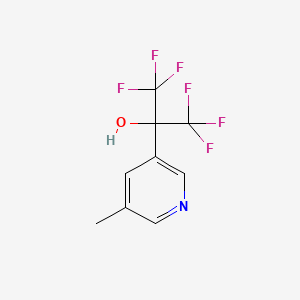
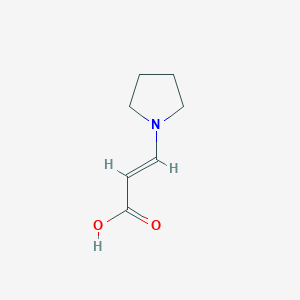
![Ethyl 3-bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B12954594.png)
